Fluorine-Enhanced Metabolic Stability: 4-Fluorobenzyloxy vs. Benzyloxy at Position 5
The 4-fluorobenzyloxy substituent at position 5 is expected to confer superior metabolic stability compared to the unsubstituted benzyloxy analog (CAS 1021023-86-8). Introduction of a para-fluorine atom on the benzyl ring typically slows oxidative debenzylation by cytochrome P450 enzymes, a well-documented phenomenon in medicinal chemistry [1]. While direct microsomal stability data for this compound are not publicly available, the class-level metabolic advantage of 4-fluorobenzyl ethers over benzyl ethers has been quantified in multiple drug-discovery campaigns, with half-life improvements ranging from 1.5‑ to 3‑fold in human liver microsomes [1].
| Evidence Dimension | Metabolic stability (oxidative debenzylation rate) |
|---|---|
| Target Compound Data | Predicted longer microsomal half-life (quantitative data not available for this exact compound) |
| Comparator Or Baseline | 5-(benzyloxy)-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyran-2-carboxamide (CAS 1021023-86-8, no fluorine): typical benzyloxy metabolic lability |
| Quantified Difference | 1.5‑ to 3‑fold half-life extension for 4-fluorobenzyl vs. benzyl in published analogue series (class-level range) |
| Conditions | Human or rodent liver microsome assay (general drug-metabolism context, not compound-specific) |
Why This Matters
Improved metabolic stability reduces clearance and extends the compound's effective exposure window in cellular and in vivo experiments, making it a more reliable tool compound for target-engagement studies compared to the benzyloxy analog.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8343. View Source
